3-(4-fluorophenyl)-1-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Description
3-(4-Fluorophenyl)-1-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound combining pyrazole, quinoline, and dioxane moieties. Its structure features a pyrazole ring fused to a quinoline core and a 1,4-dioxane ring system at the [2,3-g] position. The compound’s synthesis typically involves reductive cyclization of pyrazole-tethered α,β-unsaturated ketones, though challenges such as C-C bond cleavage during cyclization have been reported .
Propriétés
IUPAC Name |
14-(4-fluorophenyl)-12-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c25-16-8-6-15(7-9-16)23-19-14-26-20-13-22-21(29-10-11-30-22)12-18(20)24(19)28(27-23)17-4-2-1-3-5-17/h1-9,12-14H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIVWZXMJXHFCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=C(C=C5)F)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
The mechanism of action of such compounds often involves interaction with specific targets in the body, leading to changes in biochemical pathways and resulting in various molecular and cellular effects . The environment in which the compound acts can also influence its action, efficacy, and stability .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact its bioavailability and therapeutic effects. For instance, the compound’s structure and chemical properties can influence how well it is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how quickly it is excreted .
Activité Biologique
The compound 3-(4-fluorophenyl)-1-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structural data.
Chemical Structure and Synthesis
The molecular formula of the compound is . The synthesis involves a multi-step process typically starting from 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one and phenyl hydrazine in the presence of acetic acid as a solvent. The reaction yields a high purity product after recrystallization.
Structural Analysis
Crystallographic studies reveal that the compound exhibits significant dihedral angles between its aromatic rings, which can influence its biological activity. For instance, the dihedral angle between the fluorophenyl and phenyl groups is crucial for understanding its interaction with biological targets .
Anticancer Properties
Research indicates that derivatives of pyrazoloquinoline exhibit potent anticancer activities. For instance, compounds structurally similar to our target have demonstrated significant cytotoxic effects against various cancer cell lines. Notably:
- Induction of Apoptosis : Studies have shown that certain pyrazoloquinoline derivatives can induce apoptosis in cancer cells. For example, N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have been reported to have EC50 values ranging from 30 to 70 nM against solid tumor-derived cell lines .
- Topoisomerase Inhibition : Some derivatives exhibit inhibition of topoisomerase I and IIα enzymes, which are critical for DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells, contributing to their cytotoxic effects. Compounds with GI50 values below 8 µM have been identified as particularly effective in inhibiting cell growth across multiple cancer types .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications in the fluorophenyl group can significantly affect the biological activity of pyrazoloquinolines. The presence of electron-withdrawing groups like fluorine enhances the compound's ability to interact with cellular targets.
| Compound | EC50 (nM) | Activity Type |
|---|---|---|
| 6b | 30-70 | Apoptosis Induction |
| 2E | <8 | Topoisomerase Inhibition |
| 2P | <7 | Cytotoxicity |
Study on Anticancer Activity
A recent study evaluated a series of pyrazolo[4,3-f]quinoline derivatives against six different cancer cell lines (including ACHN and PC-3). The results indicated that compounds 2E and 2P exhibited remarkable antiproliferative effects with GI50 values consistently below 8 µM across all tested lines .
The mechanism by which these compounds exert their anticancer effects includes:
- Cell Cycle Arrest : Inducing cell cycle arrest at various phases.
- Apoptotic Pathways : Activation of caspase pathways leading to programmed cell death.
- DNA Damage Response : Inhibition of DNA repair mechanisms through topoisomerase inhibition.
Comparaison Avec Des Composés Similaires
Structural Insights :
- Dioxane Ring: The 8,9-dihydro-1H-[1,4]dioxino moiety contributes to rigidity, possibly improving selectivity for targets like cyclooxygenase-2 (COX-2) or phosphodiesterase 4 (PDE4) .
Anti-Inflammatory Activity
- Reference Compound: Pyrazolo[4,3-c]quinolines with fluorophenyl groups exhibit IC₅₀ values in the sub-micromolar range for nitric oxide (NO) inhibition. However, high cytotoxicity (e.g., 9% cell survival at 10 µM) limits therapeutic utility .
- Analog 2a (3-Amino-4-phenylamino derivative): Shows potent NO inhibition (IC₅₀ = 0.39 µM) but severe cytotoxicity, suggesting a narrow therapeutic window .
- Ethylphenyl and Dimethylphenyl Analogs : Substitutions at the 3-position may reduce cytotoxicity while maintaining activity, though specific data are pending .
Anticancer and Anti-Angiogenic Activity
- Fused Pyrazoloquinolines: Derivatives with anti-angiogenic properties inhibit endothelial cell proliferation and migration (CAM assay) and tumor growth in breast (MCF-7) and cervical (HeLa) cancer models .
Pharmacological and Industrial Relevance
- Selectivity: The reference compound’s fluorophenyl group may confer higher selectivity for benzodiazepine receptors compared to non-fluorinated analogs .
Q & A
Q. What are the established synthetic routes for 3-(4-fluorophenyl)-1-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline?
The compound is synthesized via multi-step heterocyclic condensation. A common approach involves using 2,4-dichloroquinoline-3-carbonitrile as a starting material, followed by fluorophenyl and phenyl group introduction via Suzuki-Miyaura coupling or nucleophilic substitution. Catalytic systems like PdCl₂(PPh₃)₂ with PCy₃ in dioxane/water mixtures are effective for cross-coupling reactions . Post-functionalization of the pyrazoloquinoline core with a [1,4]dioxino moiety is achieved using diethyl oxalate or ethylene glycol under acidic conditions .
Table 1: Synthetic Methods Comparison
| Starting Material | Key Reagents/Catalysts | Yield (%) | Reference |
|---|---|---|---|
| 2,4-Dichloroquinoline-3-carbonitrile | PdCl₂(PPh₃)₂, PCy₃ | 62 | |
| Halogenated pyrazoloquinoline | Ethylene glycol, H₂SO₄ | 58–65 |
Q. How is the structural identity of this compound validated?
Structural confirmation relies on ¹H/¹³C NMR (e.g., δH 6.72–8.23 ppm for aromatic protons, δC 114–162 ppm for fluorinated carbons) and X-ray crystallography to resolve non-planar conformations (e.g., dihedral angles between pyridine and phenyl rings up to 71.1°) . High-resolution mass spectrometry (HRMS) is critical for molecular ion validation (e.g., observed m/z 428.0999 vs. calculated 428.1018 for analogous derivatives) .
Q. What preliminary biological activities have been reported for pyrazoloquinoline derivatives?
Pyrazoloquinolines exhibit antimicrobial , anti-inflammatory , and kinase inhibitory activities. For example, fluorinated analogs show IC₅₀ values <10 μM in kinase inhibition assays. Substituent positioning (e.g., 4-fluorophenyl vs. 4-chlorophenyl) significantly impacts potency due to electronic and steric effects .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability (e.g., cell-line specificity) or impurity profiles . Solutions include:
- Triplication : Repeat assays in ≥3 independent labs using standardized protocols .
- Orthogonal Assays : Combine enzymatic inhibition data with cellular viability (MTT) and apoptosis (Annexin V) assays .
- Purity Validation : Use HPLC-MS (≥95% purity) to exclude confounding effects from synthetic byproducts .
Q. How do substituents influence the compound’s pharmacokinetic properties?
- Fluorine Substituents : Enhance metabolic stability by reducing CYP450-mediated oxidation.
- [1,4]Dioxino Group : Improves aqueous solubility (logP reduction from 3.8 to 2.1) but may limit blood-brain barrier penetration .
- SAR Table :
| Substituent Position | Effect on Solubility (logP) | Bioavailability (%) |
|---|---|---|
| 4-Fluorophenyl | 2.1 | 45 |
| 4-Chlorophenyl | 2.8 | 32 |
Q. What computational methods predict binding modes to biological targets?
- Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB: 3DRE) to identify key interactions (e.g., hydrogen bonds with hinge regions).
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability .
- QSAR Models : Correlate substituent electronegativity with IC₅₀ values using Random Forest algorithms .
Methodological Notes
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